5-Acetyl-9,9-dimethyl-6-[5-(4-nitrophenyl)furan-2-yl]-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one
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Overview
Description
5-Acetyl-9,9-dimethyl-6-[5-(4-nitrophenyl)furan-2-yl]-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one is a complex organic compound that belongs to the class of benzodiazepines. This compound is characterized by its unique structure, which includes a furan ring substituted with a nitrophenyl group, and a benzodiazepine core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 5-Acetyl-9,9-dimethyl-6-[5-(4-nitrophenyl)furan-2-yl]-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the furan ring, followed by the introduction of the nitrophenyl group. The benzodiazepine core is then constructed through a series of cyclization reactions. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments to ensure consistency and efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acetyl group can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Acetyl-9,9-dimethyl-6-[5-(4-nitrophenyl)furan-2-yl]-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one has several scientific research applications:
Chemistry: It is used as a model compound in studying the reactivity of benzodiazepines and furan derivatives.
Biology: The compound’s biological activity is investigated for potential therapeutic applications, including its interaction with various biological targets.
Medicine: Research is conducted to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: The compound is studied for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Acetyl-9,9-dimethyl-6-[5-(4-nitrophenyl)furan-2-yl]-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one involves its interaction with specific molecular targets, such as receptors and enzymes. The benzodiazepine core is known to interact with the gamma-aminobutyric acid (GABA) receptor, enhancing its inhibitory effects on the central nervous system. The nitrophenyl group may also contribute to the compound’s overall biological activity by interacting with other molecular pathways.
Comparison with Similar Compounds
Compared to other benzodiazepines, 5-Acetyl-9,9-dimethyl-6-[5-(4-nitrophenyl)furan-2-yl]-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one is unique due to the presence of the furan ring and nitrophenyl group. Similar compounds include:
Diazepam: A well-known benzodiazepine with a simpler structure and different pharmacological profile.
Lorazepam: Another benzodiazepine with distinct chemical properties and therapeutic uses.
Midazolam: A benzodiazepine with a different substitution pattern, leading to unique pharmacokinetics and dynamics.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
5-acetyl-9,9-dimethyl-6-[5-(4-nitrophenyl)furan-2-yl]-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O5/c1-16(31)29-21-7-5-4-6-19(21)28-20-14-27(2,3)15-22(32)25(20)26(29)24-13-12-23(35-24)17-8-10-18(11-9-17)30(33)34/h4-13,26,28H,14-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JINPOIRZGZRVAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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